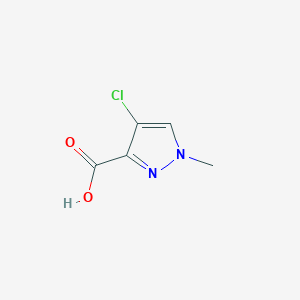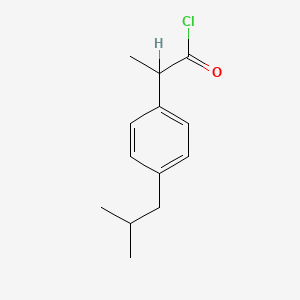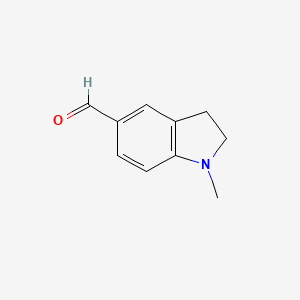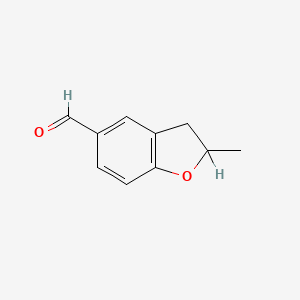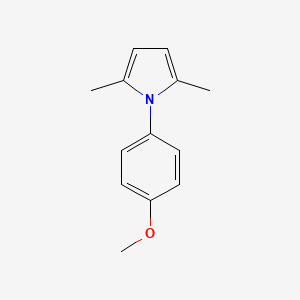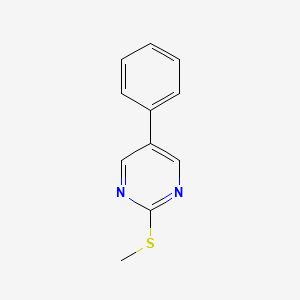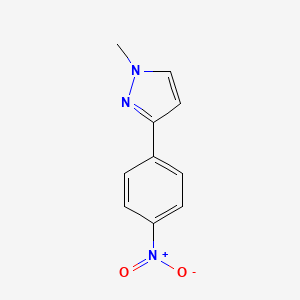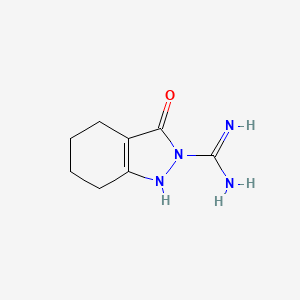
3-oxo-1,3,4,5,6,7-hexahydro-2H-indazole-2-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
The primary target of NSC664719 is the histone lysine methyltransferase EZH2 . EZH2 is a key component implicated in cancer aggressiveness, metastasis, and poor prognosis .
Mode of Action
NSC664719 interacts with EZH2, inhibiting its function .
Biochemical Pathways
The inhibition of EZH2 by NSC664719 affects the biochemical pathways associated with histone methylation. This can lead to changes in gene expression, which may contribute to its effects on cancer cell behavior . .
Result of Action
The molecular and cellular effects of NSC664719’s action primarily involve changes in gene expression due to the inhibition of EZH2 . These changes can potentially affect cancer cell behavior, including aggressiveness and metastasis . .
Biochemical Analysis
Biochemical Properties
3-oxo-1,3,4,5,6,7-hexahydro-2H-indazole-2-carboximidamide plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with histone lysine methyltransferase EZH2, an enzyme implicated in cancer aggressiveness and metastasis . The interaction with EZH2 involves inhibition of the enzyme’s activity, which can lead to changes in gene expression and cellular behavior. Additionally, this compound may interact with other proteins involved in cell signaling pathways, further influencing cellular functions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with EZH2 can lead to the suppression of genes involved in cell proliferation and survival, thereby affecting cancer cell growth and metastasis . Additionally, this compound may impact other cellular processes such as apoptosis and differentiation, depending on the cell type and context .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active site of EZH2, inhibiting its enzymatic activity and preventing the methylation of histone proteins . This inhibition leads to changes in chromatin structure and gene expression, ultimately affecting cellular behavior. Additionally, this compound may interact with other biomolecules, such as transcription factors and signaling proteins, further modulating cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on gene expression and cellular behavior, highlighting its potential for therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit EZH2 activity and modulate gene expression without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including disruptions in cellular metabolism and increased apoptosis . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize adverse effects while maximizing efficacy .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate cellular metabolism, influencing metabolic flux and metabolite levels . For instance, its inhibition of EZH2 can lead to changes in the expression of genes involved in metabolic pathways, thereby affecting cellular energy production and biosynthesis . Additionally, this compound may be metabolized by specific enzymes, leading to the formation of metabolites with distinct biological activities .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound can be transported across cell membranes by specific transporters and may bind to proteins that facilitate its distribution within the cell . Once inside the cell, this compound can accumulate in specific cellular compartments, influencing its localization and activity . The distribution of this compound within tissues can also affect its therapeutic potential and toxicity .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, its interaction with EZH2 suggests that it may localize to the nucleus, where it can modulate chromatin structure and gene expression . The subcellular localization of this compound is essential for understanding its mechanism of action and optimizing its therapeutic applications .
Chemical Reactions Analysis
3-oxo-1,3,4,5,6,7-hexahydro-2H-indazole-2-carboximidamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or chromium trioxide, while reduction reactions may use reducing agents like sodium borohydride or lithium aluminum hydride. The major products formed from these reactions vary based on the specific reagents and conditions used .
Scientific Research Applications
This compound has several scientific research applications. It is used in proteomics research as a specialty product . Additionally, it has been studied for its potential as an inhibitor of histone lysine methyltransferase EZH2, which is implicated in cancer aggressiveness, metastasis, and poor prognosis . The compound’s structure-activity relationship has been explored to optimize its potency and efficacy as an EZH2 inhibitor .
Comparison with Similar Compounds
3-oxo-1,3,4,5,6,7-hexahydro-2H-indazole-2-carboximidamide can be compared with other similar compounds, such as 1,4,5,6,7,7a-hexahydroinden-2-one and N-(4-{[(2-amino-5-formyl-4-oxo-1,4,5,6,7,8-hexahydropteridin-6-yl)methyl]amino}benzoyl)-L-glutamic acid . These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its potential as an EZH2 inhibitor and its applications in proteomics research .
Properties
IUPAC Name |
3-oxo-4,5,6,7-tetrahydro-1H-indazole-2-carboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c9-8(10)12-7(13)5-3-1-2-4-6(5)11-12/h11H,1-4H2,(H3,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUZAXZCHGYTBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N(N2)C(=N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70327534 |
Source


|
| Record name | NSC664719 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70327534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210417-14-4 |
Source


|
| Record name | NSC664719 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70327534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

